1-(2-Chloroethyl)-2-phenylaziridine
CAS No.: 40371-19-5
Cat. No.: VC18526310
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40371-19-5 |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-2-phenylaziridine |
| Standard InChI | InChI=1S/C10H12ClN/c11-6-7-12-8-10(12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
| Standard InChI Key | WMACXBKTJOGZML-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N1CCCl)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Chloroethyl)-2-phenylaziridine features a three-membered aziridine ring (CN) fused with a phenyl group and a chloroethyl substituent. The molecular formula is CHClN, with a molecular weight of 181.66 g/mol. The aziridine ring’s inherent strain, combined with the electron-withdrawing chloroethyl group, enhances its reactivity toward nucleophilic attack.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 181.66 g/mol |
| CAS Number | 40371-19-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Table 1: Key physicochemical properties of 1-(2-Chloroethyl)-2-phenylaziridine.
The chloroethyl group at position 1 introduces steric hindrance while simultaneously acting as a leaving group during substitution reactions. The phenyl group at position 2 contributes to the compound’s aromatic stability, influencing its solubility and interaction with π-systems in catalytic processes.
Synthesis and Manufacturing
Conventional Synthesis Routes
The primary synthesis method involves the reaction of 2-chloroethylamine with phenylacetaldehyde under controlled conditions, followed by cyclization to form the aziridine ring. This process typically employs acidic or basic catalysts to facilitate intramolecular nucleophilic substitution.
Yields are highly dependent on reaction parameters such as temperature, solvent polarity, and catalyst selection. For instance, using polar aprotic solvents like dimethylformamide (DMF) improves ring-closure efficiency by stabilizing transition states.
Reactivity and Mechanistic Insights
Electrophilic Behavior
The strained aziridine ring renders 1-(2-Chloroethyl)-2-phenylaziridine highly susceptible to ring-opening reactions. Nucleophiles such as amines, thiols, and alkoxides attack the less substituted carbon of the aziridine ring, leading to substitution products. The chloroethyl group further facilitates S2-type displacements, enabling the construction of branched amines or heterocycles .
Catalytic Transformations
In nickel-catalyzed systems, the compound participates in cross-coupling reactions to form carbon-carbon bonds. For example, reductive coupling with aryl halides produces substituted ethylamines with excellent diastereocontrol. The phenyl group enhances substrate binding to metal catalysts via π-π interactions, improving reaction efficiency.
Applications in Organic Synthesis
Medicinal Chemistry
1-(2-Chloroethyl)-2-phenylaziridine serves as a precursor for bioactive molecules, including antitumor agents and enzyme inhibitors. Its ability to alkylate DNA bases makes it a candidate for prodrug development, though toxicity concerns necessitate structural modifications .
Material Science
The compound’s rigidity and aromaticity make it suitable for synthesizing polymers with high thermal stability. Copolymerization with styrene derivatives yields materials with tailored mechanical properties for coatings and adhesives.
Research Advancements and Challenges
Stability and Toxicity
While the compound’s reactivity is advantageous in synthesis, its instability in biological systems poses challenges. Hydrolysis of the aziridine ring in aqueous environments generates ephedrine-like byproducts, raising questions about its metabolic fate . Toxicity studies remain limited, necessitating further investigation into its pharmacokinetic profile.
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